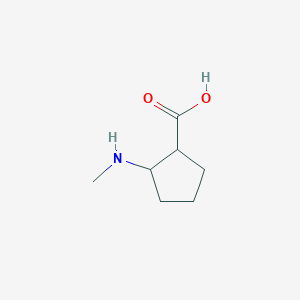
5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with an aminopropyl group, a fluorophenyl group, and a carbonitrile group, making it a subject of interest in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Substitution Reactions:
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aminopropyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学的研究の応用
5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 5-Amino-3-(3-aminopropyl)-1-(4-fluorophenyl)pyrazole-4-carbonitrile
- N-(3-Aminopropyl)-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
5-(3-Aminopropyl)-2-(4-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both aminopropyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C13H14FN5 |
|---|---|
分子量 |
259.28 g/mol |
IUPAC名 |
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14FN5/c14-9-3-5-10(6-4-9)19-13(17)11(8-16)12(18-19)2-1-7-15/h3-6H,1-2,7,15,17H2 |
InChIキー |
ZXTHBEQLPNRWEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)CCCN)C#N)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



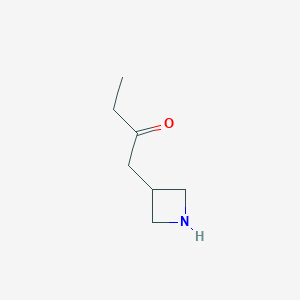
![4,7-Dioxa-13-azatricyclo[8.5.0.0,3,8]pentadeca-1(10),2,8-triene](/img/structure/B13203775.png)
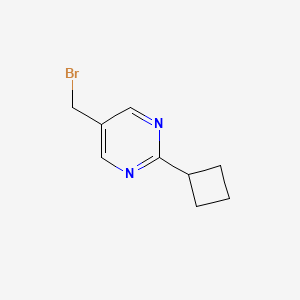
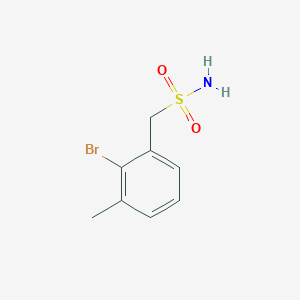

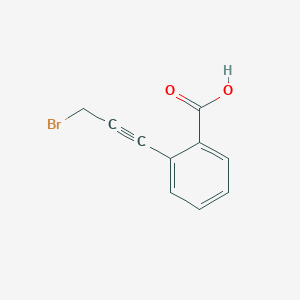
![Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203796.png)
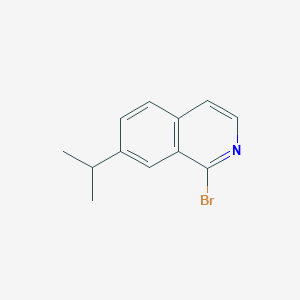
![2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13203802.png)
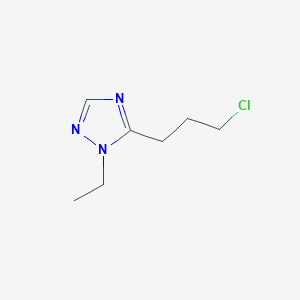
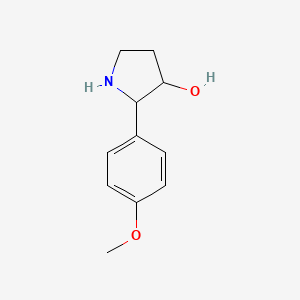
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13203829.png)
